molecular formula C9H10F2O2 B6243293 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid CAS No. 2649058-02-4

8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid

Cat. No.: B6243293
CAS No.: 2649058-02-4
M. Wt: 188.17 g/mol
InChI Key: ZNNMWRLGRCBBHB-UHFFFAOYSA-N
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Description

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is a complex organic compound characterized by its unique tricyclic structure. This compound is notable for its potential applications in various fields of scientific research, including chemistry, biology, and medicine. The presence of fluorine atoms in its structure often imparts unique chemical properties, making it a subject of interest for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid typically involves multiple steps. One common method starts with the commercially available monoterpene carvone. The sequence involves an intramolecular Diels-Alder reaction of a 5-vinyl-1,3-cyclohexadiene followed by a cyclopropane ring opening . This method allows for the efficient conversion of carvone into the desired tricyclic structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would likely be applied to scale up the laboratory synthesis methods.

Chemical Reactions Analysis

Types of Reactions

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 8,8-difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The fluorine atoms can enhance the compound’s binding affinity to these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[3.2.1]octane: Shares a similar core structure but lacks the fluorine atoms.

    Tricyclo[3.2.1.0,2,7]octane: Similar tricyclic structure but without the carboxylic acid group.

    8-Oxabicyclo[3.2.1]octane: Contains an oxygen atom in the ring structure, leading to different chemical properties.

Uniqueness

8,8-Difluorotricyclo[3.2.1.0,2,7]octane-1-carboxylic acid is unique due to the presence of fluorine atoms, which impart distinct chemical properties such as increased stability and reactivity. This makes it particularly valuable for applications requiring specific chemical interactions.

Properties

CAS No.

2649058-02-4

Molecular Formula

C9H10F2O2

Molecular Weight

188.17 g/mol

IUPAC Name

8,8-difluorotricyclo[3.2.1.02,7]octane-1-carboxylic acid

InChI

InChI=1S/C9H10F2O2/c10-9(11)4-1-2-5-6(3-4)8(5,9)7(12)13/h4-6H,1-3H2,(H,12,13)

InChI Key

ZNNMWRLGRCBBHB-UHFFFAOYSA-N

Canonical SMILES

C1CC2C3C2(C(C1C3)(F)F)C(=O)O

Purity

95

Origin of Product

United States

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